2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan
Brand Name: Vulcanchem
CAS No.: 164068-19-3
VCID: VC2866326
InChI: InChI=1S/C22H23N3O4/c23-16(22(28)29)9-14-12-5-2-4-8-18(12)25-21(14)20(19(27)11-26)15-10-24-17-7-3-1-6-13(15)17/h1-8,10,16,19-20,24-27H,9,11,23H2,(H,28,29)/t16-,19?,20?/m0/s1
SMILES: C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)CC(C(=O)O)N)C(CO)O
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol

2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan

CAS No.: 164068-19-3

Cat. No.: VC2866326

Molecular Formula: C22H23N3O4

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan - 164068-19-3

Specification

CAS No. 164068-19-3
Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
IUPAC Name (2S)-2-amino-3-[2-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-1H-indol-3-yl]propanoic acid
Standard InChI InChI=1S/C22H23N3O4/c23-16(22(28)29)9-14-12-5-2-4-8-18(12)25-21(14)20(19(27)11-26)15-10-24-17-7-3-1-6-13(15)17/h1-8,10,16,19-20,24-27H,9,11,23H2,(H,28,29)/t16-,19?,20?/m0/s1
Standard InChI Key AUBOWAVUZUFMLE-DZIBYMRMSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N)C(CO)O
SMILES C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)CC(C(=O)O)N)C(CO)O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C(C3=C(C4=CC=CC=C4N3)CC(C(=O)O)N)C(CO)O

Introduction

Chemical Identity and Structure

2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan, also known as Tryptophan impurity J (EP), is a derivative of the essential amino acid L-tryptophan. The compound features a complex structure that combines characteristics of both tryptophan and an indole derivative, with a distinctive propyl chain containing hydroxyl groups . Its structural complexity stems from the fusion of two indole ring systems connected through a hydroxylated propyl bridge.

Nomenclature and Identification

The compound is known by several names in scientific literature and commercial catalogs, reflecting its status as both a distinct chemical entity and an impurity in pharmaceutical preparations. Table 1 presents these alternative designations.

Table 1: Alternative Names for 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan

Alternative NameReference
Tryptophan impurity J (EP)
(2S)-2-amino-3-[2-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-1H-indol-3-yl]propanoic acid
2,3-Dihydroxy-1-(1H-indol-3-yl)propyl Tryptophan
UNII-T82MWW5W3L (FDA Unique Ingredient Identifier)

Chemical Properties

The compound possesses distinct chemical properties that differentiate it from L-tryptophan while maintaining some structural similarities. Table 2 summarizes these properties.

Table 2: Chemical Properties of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan

PropertyValueReference
CAS Number164068-19-3
Molecular FormulaC₂₂H₂₃N₃O₄
Molecular Weight393.4357 g/mol
StereochemistryMixed
Defined Stereocenters1 of 3
Charge0

The compound's molecular structure incorporates an indole moiety and a propyl chain with hydroxyl groups, contributing to its distinctive properties and potential biological interactions. The presence of multiple stereocenters with only one definitively assigned stereochemistry suggests a complex three-dimensional structure that may influence its physical properties and biological activity .

Structural Identifiers

For research and analytical purposes, several standardized identifiers are used to unambiguously represent the structure of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan. Table 3 presents these structural identifiers.

Table 3: Structural Identifiers for 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan

IdentifierValueReference
IUPAC Name(2S)-2-amino-3-[2-[2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-1H-indol-3-yl]propanoic acid
SMILESNC@@HC(O)=O
InChI KeyAUBOWAVUZUFMLE-DZIBYMRMSA-N
InChIInChI=1S/C22H23N3O4/c23-16(22(28)29)9-14-12-5-2-4-8-18(12)25-21(14)20(19(27)11-26)15-10-24-17-7-3-1-6-13(15)17/h1-8,10,16,19-20,24-27H,9,11,23H2,(H,28,29)/t16-,19?,20?/m0/s1

Comparison with L-Tryptophan

Understanding 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan in the context of its parent compound, L-tryptophan, provides valuable insights into its potential properties and functions. Table 4 compares key aspects of both compounds.

Table 4: Comparison Between 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan and L-tryptophan

Property2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophanL-tryptophanReference
Molecular FormulaC₂₂H₂₃N₃O₄C₁₁H₁₂N₂O₂
Molecular Weight393.4357 g/mol204.23 g/mol
RoleImpurity in L-tryptophanEssential amino acid
StructureTwo indole moieties connected by a hydroxylated propyl chainAlpha-amino acid with single indole side chain
BiosynthesisUnknown, likely a byproduct of tryptophan synthesis or metabolismShikimate pathway
Biological FunctionUnknownPrecursor to serotonin, melatonin, vitamin B3

L-tryptophan is an essential amino acid that cannot be synthesized by humans and must be obtained through diet . It serves as a precursor to several important biochemicals in the body, including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 (niacin) . Unlike L-tryptophan, the specific biological functions and properties of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan remain largely uncharacterized.

Supplier InformationDetailsReference
Package Size25 mg
Approximate Price3,864.00 € for 25 mg
Intended UseResearch purposes only, not for human or animal use
Shipping ConditionRoom temperature
AvailabilityTypically in stock at specialized chemical suppliers

Future Research Directions

Current knowledge of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan is primarily limited to its chemical identity and occurrence as an impurity. Several promising research directions could expand our understanding of this compound:

Formation Mechanism

Investigating the precise mechanism by which 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan forms during L-tryptophan synthesis or metabolism would provide valuable insights into chemical and biochemical processes involving tryptophan.

Biological Activity

Studies evaluating the potential biological activity of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan, particularly in relation to the known activities of L-tryptophan and its metabolites, could reveal whether this compound has significant physiological effects.

Analytical Method Development

Development and validation of specialized analytical methods for the detection and quantification of 2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan in various matrices, including biological samples, would support further research into its occurrence and significance.

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